molecular formula C11H13BrO2 B2482331 4-(3-Bromo-4-methylphenyl)butanoic acid CAS No. 1368783-16-7

4-(3-Bromo-4-methylphenyl)butanoic acid

Cat. No.: B2482331
CAS No.: 1368783-16-7
M. Wt: 257.127
InChI Key: NHAOKNZBZMPKDZ-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-methylphenyl)butanoic acid is an organic compound characterized by the presence of a bromine atom and a carboxylic acid group attached to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromo-4-methylphenyl)butanoic acid typically involves multi-step reactions. One common method includes the bromination of 4-methylphenylbutanoic acid, followed by functional group transformations to introduce the carboxylic acid group. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems helps in maintaining consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromo-4-methylphenyl)butanoic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Esterification: Acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) in the presence of an alcohol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Substituted phenylbutanoic acids.

    Esterification: Methyl or ethyl esters of this compound.

    Reduction: 4-(3-Bromo-4-methylphenyl)butanol.

Scientific Research Applications

4-(3-Bromo-4-methylphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-methylphenyl)butanoic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 4-Bromo-3-methylbenzoic acid
  • 4-(4-Bromophenyl)butanoic acid
  • 3-Bromo-4-methylphenylacetic acid

Comparison: 4-(3-Bromo-4-methylphenyl)butanoic acid is unique due to the specific positioning of the bromine atom and the carboxylic acid group on the butanoic acid chain.

Properties

IUPAC Name

4-(3-bromo-4-methylphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-8-5-6-9(7-10(8)12)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAOKNZBZMPKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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